![molecular formula C10H23N3 B1599499 3-(4-Propylpiperazin-1-yl)propan-1-amine CAS No. 4553-24-6](/img/structure/B1599499.png)
3-(4-Propylpiperazin-1-yl)propan-1-amine
Overview
Description
3-(4-Propylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(4-Propylpiperazin-1-yl)propan-1-amine typically involves the reaction of 1-(3-aminopropyl)piperazine with propyl halides under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-(4-Propylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-Propylpiperazin-1-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Propylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular functions, which are studied to understand the compound’s potential therapeutic effects .
Comparison with Similar Compounds
3-(4-Propylpiperazin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
1-(3-Aminopropyl)-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of a propyl group.
4-(3-Aminopropyl)piperidine: Another structurally related compound with a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-propylpiperazin-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXCABHIQUIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428328 | |
Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4553-24-6 | |
Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.